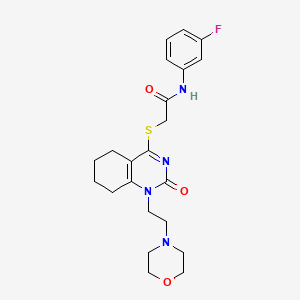

N-(3-fluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O3S/c23-16-4-3-5-17(14-16)24-20(28)15-31-21-18-6-1-2-7-19(18)27(22(29)25-21)9-8-26-10-12-30-13-11-26/h3-5,14H,1-2,6-13,15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNGKIBZNNMHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a fluorophenyl moiety and a morpholinoethyl group linked to a hexahydroquinazoline derivative. The presence of the thioacetamide functional group contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways.

Key Targets:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain kinases and phosphatases that play critical roles in cell signaling pathways.

- Receptor Modulation : It may also modulate receptors associated with inflammation and cancer progression.

Pharmacological Effects

Studies have demonstrated that this compound exhibits a range of pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that it has cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Properties : It has shown promise in reducing inflammatory markers in vitro and in vivo models.

- Neuroprotective Effects : Some research indicates potential neuroprotective activity, which could be beneficial in treating neurodegenerative diseases.

Data Tables

The following table summarizes the biological activities reported in various studies:

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | HeLa (cervical cancer) | 12.5 | |

| Anti-inflammatory | LPS-stimulated macrophages | 15.0 | |

| Neuroprotection | SH-SY5Y (neuroblastoma) | 20.0 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving mice with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. This effect was attributed to its ability to induce apoptosis in cancer cells.

- Case Study 2 : In a model of neuroinflammation, the compound reduced levels of pro-inflammatory cytokines and improved behavioral outcomes in treated animals.

- Case Study 3 : Clinical trials are ongoing to evaluate its safety and efficacy in human subjects with specific types of cancer.

Research Findings

Recent findings have provided insights into the structure-activity relationship (SAR) of this compound. Modifications to the fluorophenyl and morpholinoethyl groups have been explored to enhance potency and selectivity for biological targets.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. The incorporation of the morpholinoethyl moiety may enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of hexahydroquinazoline exhibit cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

The thioacetamide group in the compound may contribute to antimicrobial activity. Studies have suggested that compounds containing sulfur can exhibit enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes N-(3-fluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide a candidate for developing new antimicrobial agents .

Neurological Applications

Given the morpholinoethyl component, there is potential for neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases . This suggests that this compound could be explored for treating conditions like Alzheimer's disease or Parkinson's disease.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of Hexahydroquinazoline Derivative : This involves cyclization reactions that introduce the hexahydroquinazoline core.

- Thioether Formation : The introduction of the thio group is achieved through nucleophilic substitution reactions.

- Final Acetamide Formation : The acetamide functionality is introduced via acylation reactions.

Case Studies

Several case studies highlight the applications of similar compounds:

Case Study 1: Anticancer Screening

A study evaluated a series of hexahydroquinazoline derivatives for their anticancer activity against breast cancer cell lines. Results indicated that modifications at the nitrogen and sulfur positions significantly enhanced cytotoxicity compared to unmodified compounds .

Case Study 2: Antimicrobial Efficacy

Research on thioamide derivatives demonstrated their effectiveness against antibiotic-resistant bacterial strains. The study concluded that structural modifications could lead to compounds with superior antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Fluorophenyl vs. Trifluoromethylphenyl

The compound 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 898435-09-1, ) differs by replacing the 3-fluorophenyl group with a bulkier 3-trifluoromethylphenyl moiety. However, the fluorine atom in the target compound may offer a balance between electronegativity and steric hindrance, favoring metabolic stability .

Fluorophenyl vs. Chlorophenyl

N-(3-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS: 898435-71-7, ) substitutes the 3-fluorophenyl with 3-chlorophenyl and replaces the morpholinoethyl group with diethylaminoethyl. Chlorine’s larger atomic radius and polarizability may enhance halogen bonding but reduce solubility compared to fluorine. The diethylaminoethyl group, being less polar than morpholinoethyl, could lower aqueous solubility .

Modifications on the Hexahydroquinazolinone Core

Morpholinoethyl vs. Diethylaminoethyl

The morpholinoethyl group in the target compound provides a rigid, oxygen-containing heterocycle, improving water solubility and hydrogen-bonding capacity. In contrast, the diethylaminoethyl group in ’s compound offers flexible alkyl chains with basic tertiary amines, which may enhance membrane permeability but reduce crystallinity (as inferred from the absence of melting point data in ) .

Sulfamoylphenyl vs. Substituted Tolyl Groups

describes quinazolinone derivatives (Compounds 5–10) with a sulfamoylphenyl group on the quinazoline core and varying aryl substituents on the acetamide (e.g., tolyl, ethylphenyl). These compounds exhibit melting points ranging from 170.5°C to 315.5°C, with higher melting points correlating with substituents like 4-tolyl (315.5°C for Compound 8). The target compound’s morpholinoethyl group may lower its melting point compared to sulfamoylphenyl analogs due to reduced crystallinity .

Structural and Spectroscopic Comparisons

NMR Profiling

highlights that chemical shift differences in NMR spectra (e.g., regions A and B in Figure 6) can pinpoint substituent-induced changes. For the target compound, the morpholinoethyl group’s protons (e.g., CH₂-N-Morpholine) would likely show distinct shifts compared to diethylaminoethyl or sulfamoylphenyl analogs, reflecting altered electronic environments .

Crystallography and Hydrogen Bonding

demonstrates that substituents like dichlorophenyl in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide influence molecular planarity and hydrogen-bonding networks (e.g., R₂²(8) motifs). The target compound’s morpholinoethyl group may facilitate intermolecular hydrogen bonds via its ether oxygen, enhancing crystal packing efficiency compared to less polar analogs .

Data Tables

Table 1: Structural Comparison of Key Analogs

Table 2: Physicochemical Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.